molecular formula C13H20N2O2 B2945507 Tert-butyl 3-amino-3-pyridin-3-ylbutanoate CAS No. 2248376-87-4

Tert-butyl 3-amino-3-pyridin-3-ylbutanoate

Cat. No.: B2945507
CAS No.: 2248376-87-4
M. Wt: 236.315
InChI Key: OSLWFNIDRACNLV-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-pyridin-3-ylbutanoate is an organic compound that features a tert-butyl ester group attached to a 3-amino-3-pyridinylbutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-pyridin-3-ylbutanoate typically involves the esterification of 3-amino-3-pyridin-3-ylbutanoic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields achieved. Recent improvements have made this process safer by using heterogeneous catalysts and avoiding the need for sealed apparatus .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-pyridin-3-ylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-pyridin-3-ylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-pyridin-3-ylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Uniqueness

Its tert-butyl ester group provides steric hindrance, influencing its chemical behavior and interactions .

Properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)8-13(4,14)10-6-5-7-15-9-10/h5-7,9H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLWFNIDRACNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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